

Introduction: Understanding a Potent Aroma Chemical

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Compound of Interest

Compound Name: *Amyl methyl sulfide*

Cat. No.: *B158305*

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Amyl methyl sulfide, systematically named 1-(methylthio)pentane, is an organosulfur compound belonging to the thioether (or sulfide) class.^{[1][2]} With the chemical formula $C_6H_{14}S$, this molecule consists of a five-carbon amyl (pentyl) group and a methyl group bonded to a central sulfur atom.^{[3][4]} It is a colorless to pale yellow liquid recognized by its potent and distinct aroma, often described as garlic-like or onion-like.^[1] This characteristic scent dictates its primary applications in the flavor and fragrance industries, while its chemical nature as a thioether provides utility as an intermediate in organic synthesis.^{[1][4]} This guide offers a technical overview for researchers and developers, covering its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Figure 1: Molecular Structure of **Amyl Methyl Sulfide**

Caption: Ball-and-stick representation of 1-(methylthio)pentane.

Section 1: Physicochemical Properties

The functional characteristics and potential applications of a chemical compound are dictated by its physical and chemical properties. For **amyl methyl sulfide**, its identity as a volatile, non-polar thioether is evident in these values. The data presented below has been aggregated for ease of reference in experimental design.

Table 1: Key Physicochemical Properties of **Amyl Methyl Sulfide**

Property	Value	Source(s)
CAS Number	1741-83-9	[3][5]
Molecular Formula	C ₆ H ₁₄ S	[3][5]
Molecular Weight	118.24 g/mol	[3][5]
IUPAC Name	1-methylsulfanylpentane	[3][5]
Synonyms	Methyl pentyl sulfide, 2-Thiaheptane	[6]
Appearance	Colorless to pale yellow liquid	[1][7]
Odor	Strong, garlic-like, sulfurous	[1][8]
Melting Point	-94 °C	[5][9]
Boiling Point	148 °C (at 1.01325 bar)	[5]
Density	0.84 g/cm ³	[9]
Refractive Index	1.45	[7]
Flash Point	64.00 °F (17.78 °C) (TCC)	[10]
Solubility	Low solubility in water; soluble in organic solvents	[1]

Section 2: Synthesis and Reaction Chemistry

Core Synthesis Strategy: Nucleophilic Substitution

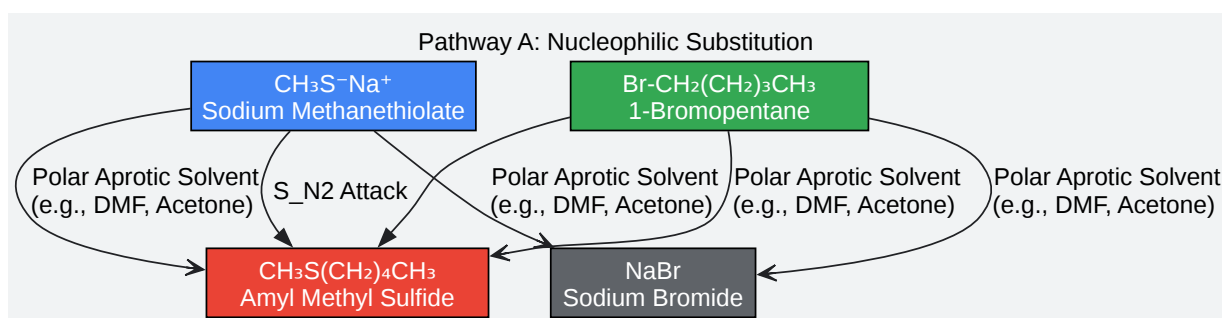
From a retrosynthetic perspective, the most direct and common method for preparing asymmetrical thioethers like **amyl methyl sulfide** is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution (S_N2) reaction between a thiolate anion and an alkyl halide. Two primary pathways are viable:

- Pathway A: Reaction of sodium methanethiolate (CH₃SNa) with an amyl halide (e.g., 1-bromopentane).

- Pathway B: Reaction of sodium pentanethiolate ($\text{C}_5\text{H}_{11}\text{SNa}$) with a methyl halide (e.g., methyl iodide).

Pathway A is often preferred in a laboratory setting. The choice is guided by the accessibility and handling safety of the reagents. 1-Bromopentane is a liquid and easier to handle than the gaseous methyl halides.

Figure 2: Synthesis of **Amyl Methyl Sulfide** via $\text{S}_{\text{N}}2$ Reaction



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Caption: General reaction scheme for the synthesis of **amyl methyl sulfide**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing **amyl methyl sulfide** via Pathway A. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize **Amyl Methyl Sulfide** (1-(methylthio)pentane) with high purity.

Materials:

- Sodium methanethiolate (CH_3SNa)
- 1-Bromopentane ($\text{C}_5\text{H}_{11}\text{Br}$)

- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

- Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Operate within a fume hood due to the malodorous nature of thiols.
 - Causality: A dry apparatus prevents unwanted side reactions with water. The fume hood is critical for safety due to the stench and potential toxicity of sulfur compounds.[2][8]
- Reagent Addition: Charge the flask with sodium methanethiolate (e.g., 0.1 mol). Add 100 mL of anhydrous DMF to dissolve the thiolate.
 - Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation without solvating the thiolate anion, thereby increasing its nucleophilicity and promoting the $\text{S}_{\text{N}}2$ reaction rate.
- Nucleophilic Attack: While stirring, add 1-bromopentane (0.1 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 50 °C using a water bath if necessary.
 - Causality: Dropwise addition controls the reaction rate and prevents excessive heat generation, which could lead to side reactions or boiling of the solvent.
- Reaction Completion: After the addition is complete, heat the mixture to 60-70 °C using a heating mantle and stir for 2-3 hours to ensure the reaction goes to completion. Monitor the

reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Work-up & Extraction: a. Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water in a separatory funnel. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
 - Causality: The product is non-polar and will partition into the organic ether phase, while the inorganic salt byproduct (NaBr) and DMF will remain in the aqueous phase.
- Washing: a. Wash the combined organic layers with saturated NaHCO_3 solution (2 x 50 mL). b. Wash with water (1 x 50 mL). c. Wash with brine (1 x 50 mL).
 - Causality: The bicarbonate wash neutralizes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4). Filter to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator.
 - Causality: MgSO_4 is an efficient drying agent that removes trace water, which is crucial before distillation.
- Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling around 145-149 °C.^{[5][9]}
 - Causality: Distillation separates the desired product from any non-volatile impurities or residual high-boiling-point solvent.

Section 3: Analytical Characterization

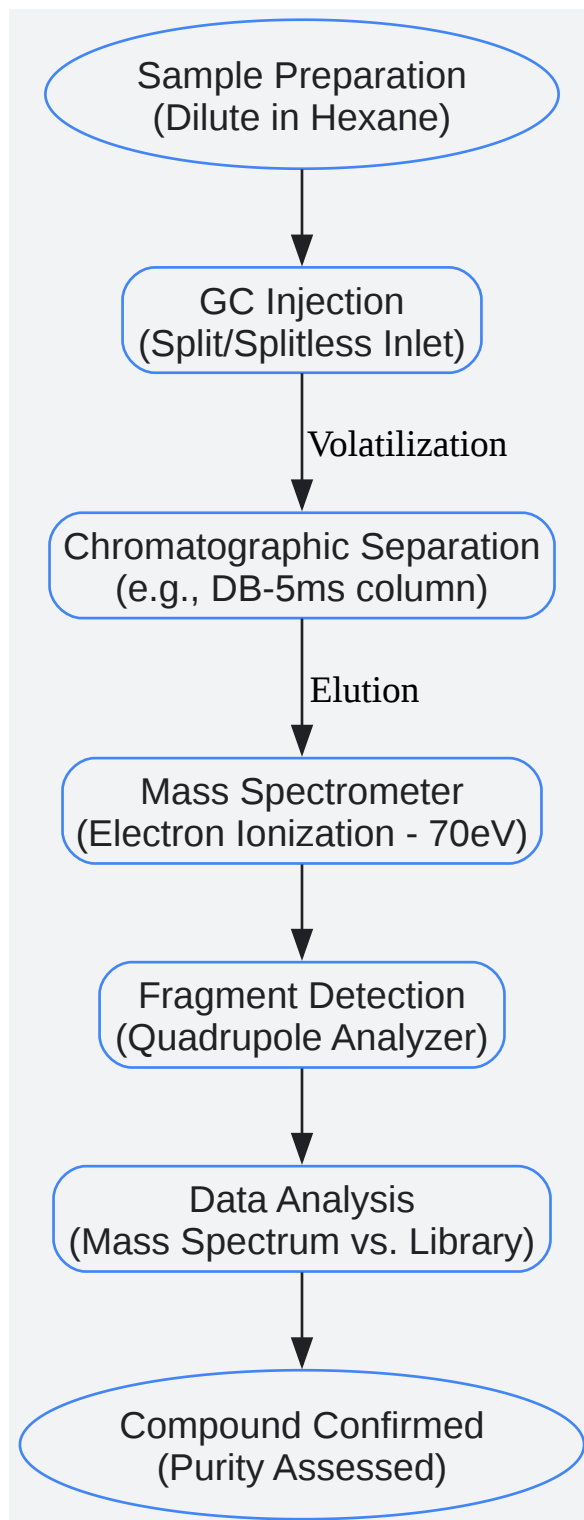
Confirming the identity and purity of synthesized or isolated **amyl methyl sulfide** is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for this purpose, providing both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for analyzing volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides data on the

mass-to-charge ratio of the fragments, allowing for structural elucidation.

Figure 3: Analytical Workflow for GC-MS Characterization



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Caption: Step-by-step workflow for the analysis of **amyl methyl sulfide**.

Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of an **amyl methyl sulfide** sample.

Instrumentation & Consumables:

- Gas Chromatograph with a Mass Selective Detector (MSD).
- Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium, high purity.
- Solvent: Hexane or Dichloromethane, HPLC grade.
- Sample Vials with septa.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 100 ppm or 0.1 μ L/mL) in hexane.
 - Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Hexane is a suitable non-polar solvent that will not interfere with the analysis.
- Instrument Conditions (Typical):
 - Inlet: 250 $^{\circ}$ C, Split mode (e.g., 50:1 split ratio).
 - Injection Volume: 1 μ L.
 - Carrier Gas Flow: 1.0 mL/min (constant flow mode).
 - Oven Program:
 - Initial Temperature: 50 $^{\circ}$ C, hold for 2 minutes.

- Ramp: 10 °C/min to 250 °C.
- Hold: Hold at 250 °C for 5 minutes.
- Causality: The temperature program ensures that the compound volatilizes efficiently and travels through the column, separating it from impurities. The final hold cleanses the column of any less volatile components.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 35-300 m/z.
 - Causality: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST.[3]
- Data Analysis:
 - Retention Time: Compare the retention time of the major peak to that of a known standard if available.
 - Mass Spectrum: Analyze the mass spectrum of the peak. The molecular ion peak (M^+) should be visible at $m/z = 118$.
 - Fragmentation: Look for characteristic fragments. Key expected fragments include:
 - $m/z = 61$ $[\text{CH}_3\text{SCH}_2]^+$
 - $m/z = 75$ $[\text{CH}_3\text{SCH}_2\text{CH}_2]^+$
 - $m/z = 47$ $[\text{CH}_3\text{S}]^+$

- $m/z = 71$ $[C_5H_{11}]^+$ (loss of SCH_3)
- Library Match: Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[\[3\]](#)
- Purity: Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Other Spectroscopic Data

While GC-MS is primary, other spectroscopic methods are used for full characterization.

- 1H NMR: Data for **amyl methyl sulfide** is available, allowing for structural confirmation by analyzing chemical shifts and splitting patterns of the different proton environments.[\[3\]](#)
- IR Spectroscopy: Infrared spectra can confirm the presence of C-H (alkyl) and C-S stretching vibrations.[\[3\]](#)

Section 4: Applications and Industrial Relevance

The unique properties of **amyl methyl sulfide** lend it to several specialized applications.

- Flavor and Fragrance Industry: This is its most significant area of use. Due to its potent, sulfurous, and garlic-like aroma, it is used in trace amounts as a flavoring agent in savory food products, including soups, meats, and seafood flavors.[\[1\]](#)[\[10\]](#) Organic sulfur compounds are known for having extremely low odor thresholds, making them powerful character-impact chemicals.[\[8\]](#)[\[11\]](#)
- Chemical Intermediate: As a thioether, the sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone.[\[4\]](#) These oxidized derivatives have different chemical properties and can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[\[4\]](#)[\[12\]](#)[\[13\]](#)
- Environmental Analysis: Because organic sulfides are emitted from industrial and natural sources like waste treatment facilities, **amyl methyl sulfide** can be monitored as a marker compound to assess certain types of environmental pollution.[\[4\]](#)[\[14\]](#)

Section 5: Safety, Handling, and Toxicology

Working with any chemical requires a thorough understanding of its hazards. **Amyl methyl sulfide** is classified as a flammable liquid and requires specific handling procedures.

5.1 GHS Hazard Classification

- Classification: Flammable Liquid, Category 3.[3]
- Hazard Statement: H226: Flammable liquid and vapor.[3]

5.2 Handling and Storage

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]
- Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]

5.3 Toxicology Profile

- Inhalation: Most organic sulfides are considered toxic by inhalation.[2] Even at low concentrations, the strong, unpleasant odor can cause discomfort, and higher concentrations may lead to respiratory irritation.[8]
- Skin/Eye Contact: May cause skin and eye irritation upon contact.[1] In case of contact, rinse the affected area with plenty of water.[16][18]
- Ingestion: May be harmful if swallowed.[16]
- General Toxicity: While specific toxicological data for **amyl methyl sulfide** is limited, the general class of organic sulfides can be toxic.[2] For instance, related compounds like

hydrogen sulfide are extremely hazardous.[19][20] Therefore, exposure should always be minimized.

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